molecular formula C11H17N5O2S2 B7003996 N,N-dimethyl-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]pyrazole-4-sulfonamide

N,N-dimethyl-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]pyrazole-4-sulfonamide

Cat. No.: B7003996
M. Wt: 315.4 g/mol
InChI Key: PYCXNZFUMVMXAA-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

N,N-dimethyl-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2S2/c1-8(2)11-14-13-10(19-11)7-16-6-9(5-12-16)20(17,18)15(3)4/h5-6,8H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCXNZFUMVMXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)CN2C=C(C=N2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]pyrazole-4-sulfonamide typically involves multiple steps One common method starts with the preparation of the 1,3,4-thiadiazole ring, which is then linked to the pyrazole ring through a series of condensation reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N,N-dimethyl-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anti-inflammatory and potential anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to antimicrobial or anti-inflammatory effects. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial activity.

    Thiadiazole derivatives: Compounds with similar 1,3,4-thiadiazole rings, known for their diverse biological activities.

Uniqueness

N,N-dimethyl-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]pyrazole-4-sulfonamide stands out due to its unique combination of the pyrazole and thiadiazole rings, which may confer distinct biological activities and chemical reactivity

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